2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid
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Overview
Description
2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-bromonaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydrocarbon.
Scientific Research Applications
2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety.
Ethyl 2-(4-bromonaphthalen-1-yl)acetate: Similar in structure but contains an ethyl ester group instead of a benzoic acid moiety.
Uniqueness
2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
35670-69-0 |
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Molecular Formula |
C19H15BrO2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[1-(4-bromonaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C19H15BrO2/c1-12(13-6-2-5-9-17(13)19(21)22)14-10-11-18(20)16-8-4-3-7-15(14)16/h2-12H,1H3,(H,21,22) |
InChI Key |
GFWOBSUDGNGWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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